![molecular formula C9H7N3O B2610928 3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile CAS No. 2201006-58-6](/img/structure/B2610928.png)
3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile
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Overview
Description
“3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile” is a chemical compound that is part of a series of alkynyl-substituted pyrazine and pyridine derivatives . These compounds are synthesized by palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . They are predominantly used as building blocks for the construction of target molecules .
Synthesis Analysis
The synthesis of these compounds involves N-heterocycle-substituted alkynes serving as intermediates in a reaction series . The aim is to synthesize pyrazine- or pyridine-substituted prop-2-yn-1-ols and but-3-yn-2-ols .Molecular Structure Analysis
The molecular structure of these compounds is influenced by the nature of the heteroaromatic ring and the substituents of the alkyne moiety . The products are either white solids or colorless liquids .Chemical Reactions Analysis
These compounds are very reactive and are used as key intermediates in synthetic reaction series . They are used as attractive precursors to a number of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by the nature of the heteroaromatic ring and the substituents of the alkyne moiety . After purification, a color change or intense darkening was observed in some cases, indicating their stability .Scientific Research Applications
Building Blocks for Target Molecules
“3-(But-2-yn-1-yloxy)pyrazine-2-carbonitrile” is predominantly used as a building block for the construction of target molecules . It is a key intermediate in synthetic reaction series .
Preparation of Pentathiepins
These alkynyl-substituted nitrogen heterocycles have been used in the preparation of pentathiepins, which have potential anticancer and antibacterial activities .
Preparation of Neuronal Acetylcholine-Gated Ion Channel Agonists
The compound has been used in the preparation of neuronal acetylcholine-gated ion channel agonists .
Synthesis of Naphthofurans
It has been used in the synthesis of naphthofurans .
Synthesis of γ-Butyrolactol Ether Derivatives
The compound has been used in the synthesis of γ-butyrolactol ether derivatives .
Synthesis of α,β-Acetylenic Aldehydes from Terminal Alkynes
It has been part of investigations regarding the synthesis of α,β-acetylenic aldehydes from terminal alkynes .
Bioinorganic Model Chemistry of Molybdenum-Dependent Oxidoreductases
Pyrazine-substituted but-3-yn-2-ones also play an important role in the context of bioinorganic model chemistry of molybdenum-dependent oxidoreductases .
Synthesis of N-Alkenyl 2-Pyridonyl Sec-Amines
N-Alkenyl 2-pyridonyl amines are afforded in high yields via a gold-catalyzed rearrangement of 2-propargyloxypyridine and 2-(but-3-yn-1-yloxy)pyridine in acidic conditions . This approach exhibits significant utility due to its outstanding efficiency of conversion in the synthesis of secondary amines as a one-pot reaction .
Mechanism of Action
Mode of Action
It is known that pyrazine compounds, such as quinoxalines, are 1,4-diazines with widespread occurrence in nature . They are commonly prepared from α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation . .
Biochemical Pathways
Pyrazine motifs are widespread in biological organisms and integrated into versatile chemical structures, also with pharmaceutical value . .
Result of Action
It is known that pyrazine and pyridine derivatives have shown potential in various applications, including c-Met inhibition, GABA A allosteric modulating activity, use in solar cells, and BACE-1 inhibition . .
Future Directions
properties
IUPAC Name |
3-but-2-ynoxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-2-3-6-13-9-8(7-10)11-4-5-12-9/h4-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNMIRDRMOGIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CN=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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